Catharanthine (Standard)

Nicotinic Receptor Pharmacology Addiction Therapeutics Coronaridine Congeners

Sourcing the correct (1R,18R) stereoisomer is critical. Generic catharanthine risks failed dimerization and irreproducible data. Procure only reference-standard grade (≥98% purity) with full stereochemical documentation. This ensures reliable Fe(III)-mediated coupling to vindoline and consistent nAChR/VOCC study results. Choose a qualified B2B supplier to safeguard your synthesis and assay integrity.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
Cat. No. B7765764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatharanthine (Standard)
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
InChIInChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13?,19-,21+/m1/s1
InChIKeyCMKFQVZJOWHHDV-QYWJTTNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate: Technical Identity and Procurement Baseline


Methyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate (C₂₁H₂₄N₂O₂; MW 336.43 g/mol) is a monoterpenoid indole alkaloid of the iboga class, also known as (+)-catharanthine or (+)-3,4-didehydrocoronaridine [1]. It is naturally produced by Catharanthus roseus and serves as the upper-half monomeric precursor in the biosynthesis of the dimeric vinca alkaloids vinblastine and vincristine [2]. The compound features a rigid pentacyclic ibogamine scaffold with a characteristic 3,4-didehydro modification and a C18 methyl ester, defining its specific stereochemical and electronic profile. It is commercially available as the free base (CAS 2468-21-5) or as tartrate/sulfate salts from major reference standard suppliers .

Procurement Risk Assessment: Why Catharanthine Cannot Be Replaced by Other Iboga Alkaloids or Generic 'Catharanthine' Sources


Substituting methyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate with a close analog or a less rigorously characterized source introduces significant experimental and procurement risk. Catharanthine exhibits a specific stereochemical configuration (1R,18R) that is critical for its biological activity and its function as a precursor in semi-synthetic pathways . Even within the coronaridine congener class, small structural variations—such as the presence of an 18-methoxy group (18-MC) or the absence of the 3,4-didehydro moiety—yield profoundly different potencies and selectivities at nicotinic acetylcholine receptors (nAChRs) and calcium channels, as quantified in Section 3 [1]. Furthermore, while catharanthine is a weak cytotoxic agent on its own, it is an essential chiral building block for dimerization; impurities, incorrect stereoisomers, or degradation products can severely compromise coupling efficiency, yield, and the final dimeric alkaloid's bioactivity [2]. Therefore, relying on generic 'catharanthine' without verifying the exact stereochemistry, purity profile, and source documentation can lead to batch-to-batch variability, failed syntheses, and irreproducible biological data.

Methyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate: Quantified Differentiation vs. Key Analogs


Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Catharanthine vs. 18-Methoxycoronaridine (18-MC) and Ibogaine

In a direct head-to-head functional assay, catharanthine inhibits (±)-epibatidine-induced Ca²⁺ influx in human embryonic muscle nAChRs with an IC₅₀ of 20±1 μM, positioning it as approximately 3.4-fold less potent than the optimized synthetic analog (±)-18-methoxycoronaridine (18-MC; IC₅₀ = 5.9±0.3 μM), but statistically comparable to the parent compound (−)-ibogaine (IC₅₀ = 17±3 μM) [1]. This quantitative hierarchy informs target selectivity.

Nicotinic Receptor Pharmacology Addiction Therapeutics Coronaridine Congeners

Voltage-Operated Calcium Channel (VOCC) Inhibition: Tissue-Specific Potency of Catharanthine

Catharanthine displays a marked tissue-dependent potency in inhibiting VOCC currents, with an IC₅₀ of 8 μM in vascular smooth muscle cells (VSMCs) compared to 220 μM in cardiomyocytes . This 27.5-fold difference represents a quantifiable selectivity for VSMC VOCCs over cardiac VOCCs, a profile that distinguishes it from less selective VOCC blockers.

Ion Channel Pharmacology Cardiovascular Research Smooth Muscle Biology

Cytotoxicity and Cross-Resistance Profile: Catharanthine vs. Dimeric Vinca Alkaloids

While catharanthine is a biosynthetic precursor to potent antimitotic agents, it exhibits weak intrinsic cytotoxicity and, crucially, evades P-glycoprotein-mediated multidrug resistance. In a comparative study, P-gp-overexpressing CEM/VCR1000 leukemia cells showed high resistance to vincristine (IC₅₀ not reached at relevant doses) and strong cross-resistance to vinblastine, vindesine, and vinorelbine, but were 'not or only weakly cross-resistant' to catharanthine [1]. This contrasts sharply with the dimeric vinca alkaloids.

Cancer Pharmacology Multidrug Resistance Tubulin Polymerization

Dopamine Transporter (DAT) Inhibition: Catharanthine vs. Ibogaine

In a radioligand binding assay, catharanthine exhibits a Ki of 21.7±2.9 μM for the dopamine transporter (DAT), which is approximately 2.6-fold weaker affinity compared to (−)-ibogaine (Ki = 8.5±1.6 μM) [1]. This quantitative difference in DAT binding may contribute to distinct in vivo effects on dopaminergic transmission between these two iboga alkaloids.

Dopamine Transporter Addiction Neurobiology Monoamine Transporters

Functional Impact on Dopamine Release Kinetics: Catharanthine vs. 18-MC

Using ex vivo fast-scan cyclic voltammetry (FSCV) in mouse nucleus accumbens core slices, catharanthine significantly inhibited evoked dopamine release, an effect that was partially attenuated by α6 and α4 nAChR antagonists [1]. While 18-MC also inhibited DA release, the study noted that catharanthine and 18-MC had 'similar, but not identical effects on striatal DA dynamics' [1]. Additionally, catharanthine slowed DA reuptake measured via FSCV ex vivo and increased extracellular DA in striatal dialysate in vivo in a dose-dependent manner, demonstrating a functional profile distinct from a pure nAChR antagonist.

Ex Vivo Voltammetry Dopamine Dynamics Nicotine Interaction

Chemical Coupling Efficiency: Catharanthine as a Vinblastine Precursor

Catharanthine is the essential upper-half precursor in the Fe(III)-promoted oxidative coupling with vindoline to yield anhydrovinblastine, which is subsequently converted to vinblastine and vincristine [1]. The efficiency of this coupling is highly dependent on the structural integrity of catharanthine; studies show that incorporating an N-methyl group on catharanthine completely precludes Fe(III)-promoted coupling, whereas modifications to vindoline are more tolerated [1]. This establishes catharanthine's native, unmodified scaffold as a non-negotiable requirement for this critical semi-synthetic step.

Semi-synthesis Vinca Alkaloid Production Fe(III)-Mediated Coupling

Optimal Use Cases for Methyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate Based on Quantitative Differentiation


Neuroscience Research on nAChR-Mediated Dopamine Modulation

Given its moderate potency at muscle-type nAChRs (IC₅₀ = 20 μM) and its ability to modulate dopamine release and reuptake in mesolimbic circuitry via α6/α4 nAChRs and DAT [1], catharanthine is an ideal tool compound for ex vivo and in vivo studies of nicotine addiction and dopaminergic signaling. Its distinct profile from the higher-potency 18-MC allows researchers to probe the functional consequences of different levels of nAChR blockade.

Cardiovascular Pharmacology: Investigating Tissue-Specific VOCC Inhibition

The pronounced 27.5-fold selectivity of catharanthine for VOCCs in vascular smooth muscle cells (IC₅₀ = 8 μM) over cardiomyocytes (IC₅₀ = 220 μM) makes it a valuable molecular probe for studying vascular biology and hypertension mechanisms . Researchers can leverage this tissue-specific potency to dissect VOCC-mediated processes in the vasculature with minimal confounding cardiac effects.

Chemical Biology and Semi-Synthesis of Dimeric Vinca Alkaloids

As the essential chiral precursor for the Fe(III)-mediated coupling with vindoline, catharanthine is a critical starting material for the semi-synthesis of vinblastine, vincristine, and novel fluorinated analogs [2]. The demonstrated incompatibility of N-methylated catharanthine with this coupling underscores the necessity of sourcing the unmodified, native compound for productive synthesis. This application is central to industrial and academic production of these important anticancer agents.

Multidrug Resistance (MDR) and Cancer Cell Biology Studies

Catharanthine's weak intrinsic cytotoxicity and its ability to evade P-glycoprotein-mediated efflux in multidrug-resistant cancer cells [3] make it a useful control or scaffold in MDR studies. Unlike its potent dimeric derivatives (vinblastine, vincristine), catharanthine can be used to probe cellular mechanisms independent of P-gp-mediated resistance, or as a starting point for designing resistance-evading analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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